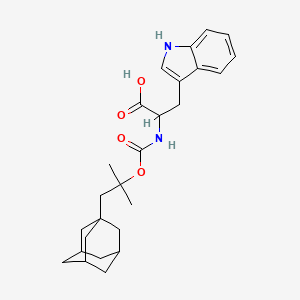

N-alfa-FMoc-4-(phosphonodifluoromethyl)-L-phenylalanine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

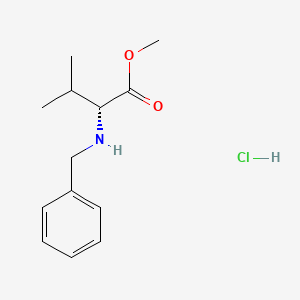

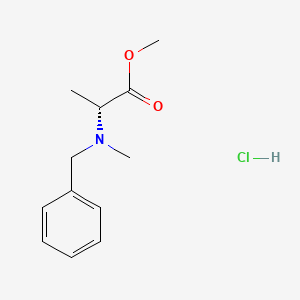

“N-alfa-FMoc-4-(phosphonodifluoromethyl)-L-phenylalanine” appears to be a modified amino acid. The “FMoc” part refers to the fluorenylmethyloxycarbonyl group, which is a common protecting group used in peptide synthesis1. The “phosphonodifluoromethyl” part suggests the presence of a phosphorus atom bonded to a carbon atom and two fluorine atoms. “L-phenylalanine” is one of the 20 standard amino acids used in proteins1.

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the introduction of the FMoc protecting group, the creation of the phosphonodifluoromethyl group, and the incorporation of the L-phenylalanine1. However, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis.

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of the FMoc protecting group and the phosphonodifluoromethyl group. The L-phenylalanine part would provide a chiral center, which could influence the compound’s properties1.

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the phosphonodifluoromethyl group and the FMoc protecting group. The FMoc group could be removed under certain conditions to reveal a free amine group1.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the phosphonodifluoromethyl group could potentially make the compound more electrophilic1.

科学的研究の応用

Pharmacological and Toxicological Significance of Human Flavin-Containing Monooxygenases

Human flavin-containing monooxygenases (FMOs) play a crucial role in the metabolism of a variety of substances, including drugs and xenobiotics. These enzymes are involved in the oxygenation of nucleophilic heteroatom-containing chemicals, converting them into more polar, readily excreted metabolites. This process can sometimes lead to the bioactivation of chemicals into reactive materials, potentially causing toxicity. The genetic variability and allelic variation within FMOs contribute significantly to interindividual differences in metabolism, highlighting the importance of these enzymes in drug design and discovery. By understanding and incorporating FMO detoxication pathways into drug candidates, researchers aim to develop safer, more effective therapeutic agents (Cashman & Zhang, 2006).

Pathogenesis of Cognitive Dysfunction in Phenylketonuria

Phenylketonuria (PKU) is a metabolic disorder characterized by an inability to metabolize phenylalanine, leading to cognitive dysfunction and mental retardation if untreated. Research into the pathogenesis of PKU has focused on the effects of elevated phenylalanine levels on cerebral metabolism and neurotransmitter synthesis, offering insights into how disturbances in amino acid transport can impact brain function. This understanding is crucial for developing targeted therapies that address the neurological complications of PKU and similar metabolic disorders (de Groot et al., 2010).

Sensors and Biosensors for Amino Acid Detection

The development of sensors and biosensors for detecting amino acids like phenylalanine is an area of significant interest in biochemistry and biopharma-medicine. These devices, which often utilize conducting polymers and molecularly imprinted polymers, are critical for quality control in medicine production and for monitoring diseases associated with amino acid imbalances. Advances in this field could lead to more efficient and accurate diagnostic tools for conditions related to altered amino acid metabolism (Dinu & Apetrei, 2022).

Safety And Hazards

As with any chemical compound, handling “N-alfa-FMoc-4-(phosphonodifluoromethyl)-L-phenylalanine” would require appropriate safety precautions. However, without specific information on this compound, it’s difficult to provide detailed safety and hazard information1.

将来の方向性

The study of modified amino acids like “N-alfa-FMoc-4-(phosphonodifluoromethyl)-L-phenylalanine” could have implications in various fields, including drug discovery and the development of new materials1. However, more research would be needed to explore these possibilities.

Please note that this is a general analysis based on the components of the compound and not on the specific compound itself. For a detailed analysis, specific studies or literature on “N-alfa-FMoc-4-(phosphonodifluoromethyl)-L-phenylalanine” would be needed.

特性

IUPAC Name |

(2S)-3-[4-[difluoro(phosphono)methyl]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22F2NO7P/c26-25(27,36(32,33)34)16-11-9-15(10-12-16)13-22(23(29)30)28-24(31)35-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,28,31)(H,29,30)(H2,32,33,34)/t22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKWYQNFAGUNPJV-QFIPXVFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C(F)(F)P(=O)(O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)C(F)(F)P(=O)(O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22F2NO7P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Phe(CF2PO3)-OH | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-alpha-[2-(4-Biphenyl)isopropyloxycarbonyl]-N-omega-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine](/img/structure/B613237.png)

![(2R)-3-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid; dicyclohexylamine](/img/structure/B613242.png)